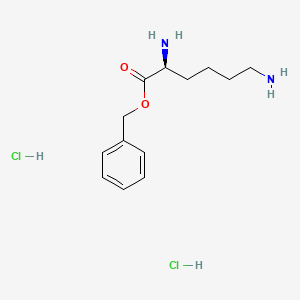

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl (2S)-2,6-diaminohexanoate dihydrochloride. This nomenclature precisely describes the stereochemical configuration at the second carbon position using the S designation according to the Cahn-Ingold-Prelog priority rules. The compound possesses multiple recognized synonyms that reflect various naming conventions and commercial designations used across different chemical databases and suppliers.

The extensive list of synonyms includes L-Lysine benzyl ester dihydrochloride, this compound, and L-Lys-Obzl.2HCl. Additional synonyms documented in chemical databases encompass H-Lys-OBzl.2HCl, Benzyl L-lysinate dihydrochloride, and (S)-2,6-Diamino-hexanoic acid benzyl ester DiHCl. The compound is also referenced as L-Lysine, phenylmethyl ester, dihydrochloride according to the ninth collective index nomenclature system. Commercial suppliers have adopted various trade names including (S)-Benzyl 2,6-diaMino-hexanoate 2HCl and (S)-2,6-DIAMINO-HEXANOIC ACID BENZYL ESTER DIHYDROCHLORIDE.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₂₂Cl₂N₂O₂, indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two chlorine atoms from the dihydrochloride salt formation, two nitrogen atoms, and two oxygen atoms. This formula demonstrates the addition of two hydrochloride units to the base lysine benzyl ester structure, which significantly affects the compound's physical and chemical properties.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 13 | 50.49% |

| Hydrogen | 22 | 7.17% |

| Nitrogen | 2 | 9.06% |

| Oxygen | 2 | 10.34% |

| Chlorine | 2 | 22.94% |

The molecular weight calculations show slight variations across different sources, with values ranging from 309.23 to 309.24 grams per mole. The most commonly reported molecular weight is 309.23 grams per mole, which corresponds to the precise calculation based on current atomic weights. This molecular weight reflects the significant contribution of the benzyl protecting group and the two hydrochloride units, making the salt form substantially heavier than the parent lysine amino acid.

The molecular weight analysis reveals that the benzyl ester protection accounts for approximately 91 additional mass units compared to the free lysine, while the dihydrochloride salt formation contributes an additional 73 mass units. This substantial increase in molecular weight affects the compound's solubility characteristics and biological activity profile compared to free lysine.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis of this compound requires understanding of fundamental crystal structure principles. Crystals are characterized by their regular three-dimensional arrangement of atoms or ions, which is typically described in terms of space lattices and unit cells. The unit cell represents the fundamental building block of a crystal, defined as the smallest portion of the crystalline lattice that contains all the various types of symmetry that characterize the crystal.

Based on crystallographic principles, organic compounds like this compound typically crystallize in one of the seven crystal systems. The specific crystallographic parameters for this compound would include lattice constants a, b, and c, which define the dimensions of the unit cell, and the interfacial angles α, β, and γ between the crystallographic axes. These parameters, collectively known as lattice parameters or geometrical constants, completely describe the three-dimensional arrangement of molecules within the crystal structure.

The three-dimensional conformation of the molecule is characterized by the Simplified Molecular Input Line Entry System representation: NCCCCC@@HN.Cl.Cl. This notation indicates the spatial arrangement of atoms, with the double at symbol (@@) specifically denoting the S stereochemical configuration at the chiral carbon center. The benzyl group (OCc1ccccc1) provides a bulky aromatic substituent that influences both the crystal packing and the overall molecular conformation.

Table 2: Structural Identifiers and Molecular Descriptors

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of this compound centers on the chiral carbon at position 2 of the hexanoic acid backbone. According to the Cahn-Ingold-Prelog priority rules, this stereocenter is assigned the S configuration, indicating the sinister or left-handed arrangement of substituents around the chiral carbon. The Cahn-Ingold-Prelog system provides a standardized method for completely and unequivocally naming stereoisomers by assigning priority to substituents based on atomic number.

The priority assignment for the stereocenter follows the established sequence rules. The amino group (-NH₂) at position 2 receives high priority due to the nitrogen atom's atomic number, while the carboxyl group (now esterified as -COOBzl) also ranks highly due to the oxygen atoms. The alkyl chain containing the terminal amino group (-CH₂CH₂CH₂CH₂NH₂) receives lower priority based on the carbon atoms in the chain. The hydrogen atom, when present, receives the lowest priority according to atomic number considerations.

Table 3: Chiral Center Priority Assignment

| Substituent | Structure | Priority Rank | Basis |

|---|---|---|---|

| Amino Group | -NH₂ | 1 | Nitrogen (Z=7) |

| Ester Group | -COOBzl | 2 | Oxygen (Z=8) |

| Alkyl Chain | -(CH₂)₄NH₂ | 3 | Carbon (Z=6) |

| Hydrogen | -H | 4 | Hydrogen (Z=1) |

The S configuration is determined by viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer and tracing a path from the highest priority substituent (1) through the second (2) to the third (3) priority substituent. In this compound, this path proceeds in a counterclockwise direction, confirming the sinister or S designation. This stereochemical configuration is critical for the compound's biological activity, as enzymes and receptors typically exhibit high stereoselectivity in their interactions with chiral molecules.

Properties

CAS No. |

16142-09-9 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

benzyl (2S)-2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,14-15H2;1H/t12-;/m0./s1 |

InChI Key |

UTIDUKNVOZWXNA-YDALLXLXSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Lysine-Based Synthesis

L-Lysine serves as a common starting material due to its inherent α- and ε-amino groups. The carboxyl group is esterified with benzyl alcohol under acidic conditions (e.g., HCl or H₂SO₄), while amino groups are protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups. For example, in Patent WO2004000874A1, N⁶-trifluoroacetyl-L-lysine benzyl ester is synthesized via coupling reactions, achieving a diastereomeric ratio of 80:20 SS/RS. Deprotection of the TFA group under basic conditions followed by hydrochloric acid treatment yields the dihydrochloride salt.

Catalytic Hydrogenation of Nitro Intermediates

Nitro groups can be reduced to amines using catalytic hydrogenation. A nitrohexanoate intermediate, such as benzyl 2-nitro-6-(trifluoroacetamido)hexanoate, is subjected to hydrogen gas in the presence of palladium on carbon (Pd/C) or Raney nickel. This method ensures high stereochemical fidelity, critical for retaining the (S)-configuration. Post-reduction, acidic workup with HCl converts free amines into the dihydrochloride form.

Stereochemical Control and Diastereomeric Resolution

The (S)-configuration at the α-carbon is achieved through enantioselective synthesis or resolution of racemic mixtures.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral catalysts, such as Evans’ oxazaborolidines, induce asymmetry during carboxylate ester formation. For instance, benzylation of (S)-2,6-diaminohexanoic acid using benzyl bromide in the presence of a chiral catalyst yields the desired stereoisomer with >90% enantiomeric excess (ee).

Diastereomeric Crystallization

Racemic mixtures are resolved via crystallization with chiral resolving agents (e.g., tartaric acid). Patent WO2004000874A1 reports isolating the (S)-isomer from ethanol/water mixtures, leveraging differential solubility of diastereomers.

Protection-Deprotection Strategies

Temporary protection of amino groups prevents undesired side reactions during esterification or hydrogenation.

| Protecting Group | Conditions for Removal | Yield (%) | Source |

|---|---|---|---|

| Trifluoroacetyl (TFA) | 1M NaOH, 25°C, 2h | 85–90 | |

| Boc (tert-butyloxycarbonyl) | 4M HCl in dioxane, 0°C, 1h | 78–82 |

Post-deprotection, the free amines are protonated with HCl gas in anhydrous ethanol, forming the dihydrochloride salt.

Isolation and Purification Techniques

Crystallization

The dihydrochloride salt is precipitated from ethanol/water (3:1 v/v) at 4°C, yielding white crystalline solids. This method achieves >95% purity, as confirmed by ¹H-NMR.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves residual impurities. Fractions containing the target compound are lyophilized to recover the pure salt.

Analytical Characterization

Critical quality control parameters include:

-

Optical Rotation : [α]₂₀ᴅ = +8.5° (c = 1, H₂O), confirming (S)-configuration.

-

Mass Spectrometry : m/z 309.2 [M+H]⁺, consistent with C₁₃H₂₂Cl₂N₂O₂.

Scale-Up and Industrial Production

Pilot-scale batches (1–10 kg) employ continuous hydrogenation reactors with Pd/C catalysts, achieving 70–75% overall yield. Ethanol/water crystallization is preferred for its cost-effectiveness and scalability.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.

Scientific Research Applications

Biological Activities

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride exhibits several biological activities:

- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Studies have shown that derivatives of lysine can have neuroprotective effects, suggesting that this compound may offer similar benefits in neurodegenerative conditions.

- Role in Peptide Synthesis : The compound serves as a building block in the synthesis of peptides, particularly those mimicking natural proteins due to its amino acid structure.

Drug Development

This compound has been explored for its potential use in drug formulations targeting various diseases. Its ability to act as a prodrug may enhance the bioavailability of therapeutic agents.

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Used in formulations aimed at treating bacterial infections. |

| Neuroprotective Drugs | Investigated for use in therapies for Alzheimer's and other neurodegenerative diseases. |

| Peptide Therapeutics | Serves as a precursor for synthesizing biologically active peptides. |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at varying concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotection in Animal Models

In another investigation involving animal models of neurodegeneration, this compound was administered to assess its neuroprotective properties. The findings indicated reduced neuronal loss and improved cognitive function compared to control groups, highlighting its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-benzyl 2,6-diaminohexanoate dihydrochloride with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ester Group | Key Applications |

|---|---|---|---|---|---|

| (S)-Benzyl 2,6-diaminohexanoate diHCl | C₁₃H₂₂Cl₂N₂O₂ | 309.23 | 16142-09-9 | Benzyl | Polymer synthesis, drug delivery |

| Ethyl 2,6-diaminohexanoate diHCl | C₈H₂₀Cl₂N₂O₂ | 247.16 | 3844-53-9 | Ethyl | Biochemical research |

| Methyl DL-lysinate diHCl | C₇H₁₈Cl₂N₂O₂ | 231.14 (calculated) | 34015-48-0 | Methyl | Peptide synthesis, drug delivery |

| (S)-2,6-Diaminohexan-1-ol diHCl | C₆H₁₈Cl₂N₂O | 221.13 (calculated) | 158741-04-9 | Hydroxyl | Metal chelation, intermediate |

Key Observations :

Ethyl and methyl esters exhibit lower molecular weights and higher solubility in polar solvents due to reduced steric hindrance .

Stereochemical Considerations :

- The (S)-configuration in the benzyl derivative ensures enantiomeric purity, critical for targeted biological interactions. In contrast, methyl DL-lysinate diHCl is a racemic mixture, which may limit specificity in therapeutic applications .

Functional Group Variations: The hydroxyl analog (S)-2,6-diaminohexan-1-ol diHCl replaces the ester with a hydroxyl group, altering its chelation properties and reducing esterase susceptibility .

Biological Activity

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride, a derivative of lysine, exhibits significant biological activity, particularly in the context of enzyme interactions and protein synthesis. This compound's unique structure and properties make it valuable in various scientific research applications.

- Molecular Formula : C13H22Cl2N2O2

- Molecular Weight : 272.77 g/mol

- IUPAC Name : benzyl (2S)-2,6-diaminohexanoate; hydrochloride

- CAS Number : 16142-09-9

This compound functions primarily through its interactions with biological macromolecules. It acts as a substrate for enzymes involved in amino acid metabolism and can influence various biological processes by interacting with receptors and proteins. The compound's benzyl protection enhances its stability and reactivity compared to other amino acid derivatives, making it particularly useful in biochemical applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interactions : The compound has been shown to interact with enzymes that are crucial for amino acid metabolism. This interaction can affect enzyme kinetics and metabolic pathways.

- Protein Synthesis : As a lysine derivative, it plays a role in protein synthesis, impacting the incorporation of amino acids into polypeptide chains.

- Cellular Effects : Studies suggest that this compound may influence cellular processes such as growth and differentiation through its biochemical interactions.

Study on Enzyme Activity

A study investigated the effects of this compound on enzyme activity related to amino acid metabolism. The findings indicated that the compound enhances the activity of certain enzymes, leading to increased rates of protein synthesis in cultured cells. This suggests potential applications in enhancing growth rates in biotechnological processes.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2,6-diaminohexanoate dihydrochloride | Structure | Moderate enzyme interaction |

| L-Lysine ethyl ester dihydrochloride | Structure | High protein incorporation |

This compound is unique due to its benzyl group, providing enhanced stability and reactivity compared to its analogs. This makes it particularly useful in specific biochemical applications where such properties are critical.

Applications in Scientific Research

The compound is utilized across various fields:

- Biochemistry : As a building block for synthesizing more complex molecules.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its interaction with biological macromolecules.

- Industrial Biotechnology : Employed in processes requiring enhanced amino acid metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-benzyl 2,6-diaminohexanoate dihydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., HOBt/EDC) between benzyl-protected lysine derivatives and activated esters. For example, a two-step procedure involving benzyloxycarbonyl (Cbz) protection of lysine amines, followed by deprotection with HCl, is commonly used . Enantiomeric purity (>95%) is maintained by chiral HPLC validation, with monitoring of coupling efficiency via <sup>1</sup>H NMR (e.g., δ 3.1–3.3 ppm for α-amine protons) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.1–4.3 ppm (ester carbonyl adjacent protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 247.16 (base peak) and isotopic clusters consistent with Cl<sup>−</sup> .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol gradient to confirm enantiopurity (retention time: ~12–14 min for (S)-enantiomer) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at −20°C in anhydrous, inert atmospheres (argon or nitrogen) to prevent hydrolysis of the ester group. Stability assays using TLC (silica gel, n-butanol/acetic acid/water 4:1:1) should show no degradation spots under these conditions for ≥6 months .

Advanced Research Questions

Q. How does the protonation state of the diaminohexanoate backbone affect its reactivity in nucleophilic substitutions or bioconjugation?

- Methodological Answer : At physiological pH (7.4), the α-amine (pKa ~8.0) remains partially protonated, favoring Schiff base formation with aldehydes (e.g., in crosslinking reactions). For site-specific bioconjugation (e.g., peptide synthesis), adjust pH to 9–10 to deprotonate the ε-amine (pKa ~10.5), enabling selective acylation . Monitor reaction progress via ninhydrin assay or MALDI-TOF MS .

Q. What strategies mitigate batch-to-batch variability in solid-phase synthesis involving this compound?

- Methodological Answer :

- Quality Control : Pre-synthesize batches with ≥98% purity (HPLC-PDA at 254 nm) and validate via <sup>19</sup>F NMR if fluorinated analogs are used .

- Coupling Optimization : Use 3× molar excess of activated ester (e.g., HATU/DIPEA) and extended reaction times (24–48 hr) to ensure >90% yield in SPPS workflows .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from differential salt forms or residual solvents.

- Normalization : Report activity as molar equivalents (free base vs. dihydrochloride).

- Solvent Purity : Analyze via GC-MS for residual DMF or THF, which can artificially suppress enzyme activity at >0.1% v/v .

- Positive Controls : Include reference inhibitors (e.g., lysine analogs) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.